2-(2-Nitrobenzylidene)malonic acid
Overview
Description
2-(2-Nitrobenzylidene)malonic acid, also known as nitro malonic acid, is an organic compound that has been of great interest to the scientific community. It has a molecular formula of C10H7NO6 .
Synthesis Analysis
The synthesis of this compound could potentially involve a Knoevenagel condensation , a type of reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . The process involves five separate reactions: deprotonation to give an enolate, SN2 reaction of the enolate nucleophile with an alkyl halide electrophile, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H7NO6/c12-9(13)7(10(14)15)5-6-3-1-2-4-8(6)11(16)17/h1-5H,(H,12,13)(H,14,15)
. This indicates the presence of a nitro group attached to a benzylidene moiety, which is further connected to a malonic acid structure. Chemical Reactions Analysis
The Knoevenagel condensation mentioned in the synthesis analysis is a key chemical reaction involving this compound . This reaction involves the formation of an enolate intermediate, which then reacts with an aldehyde. The resulting aldol undergoes base-induced elimination .Physical and Chemical Properties Analysis
This compound has a molecular weight of 237.17 g/mol . It is typically stored at temperatures between 2-8°C . The compound appears as a yellow to brown solid .Scientific Research Applications
Chemoselective Reduction
2-(2-Nitrobenzylidene)malonic acid has been studied for its chemoselective reduction. A study demonstrated the selective reduction of the carbon–carbon double bond or the nitro group in nitrobenzylidene malonic diethyl ester, providing insights into hydride transfer mechanisms (Xu, Deng, & Yu, 1987).
Photoinduced Reactions
Research has explored the photoinduced reactions of polyfunctional nitroaromatics, including nitrobenzylidene malonic derivatives. The study found that irradiation in the presence of triethylamine leads to photoreduction and photosubstitution reactions (Latif et al., 1999).
Synthesis of Macrocyclic Schiff Base
The compound was used in the synthesis of a macrocyclic Schiff base from malonic acid and o-phenylenediamine. This research further explored the antibacterial properties of the resulting compounds (Yusuf, Salga, & Sani, 2018).
Photoreduction and Photosubstitution
A study on solar and ultraviolet N-dealkylation of derivatives in the presence of polycyclic nitroaromatic compounds showed that irradiation leads to mono-alkylated products, highlighting the complex interplay of photochemical reactions (Fawi & Latif, 2001).
Photochemistry of Nitrobenzylidene Acetals
Investigations into the photochemistry of 2-nitrobenzylidene acetals revealed efficient release of substrates through photolysis and subsequent hydrolysis. This study broadened the understanding of acetal photochemistry and its applications (Šebej et al., 2009).
Inhibition of Lipid Synthesis by Herbicides
This compound was tested among various herbicides for its effects on lipid synthesis. This research contributes to understanding the biochemical impact of different herbicides on plants (Mann & Pu, 1968).
Tissue Sulfhydryl Groups
The compound was used in a study to synthesize a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials. This research has implications for biochemistry and medical diagnostics (Ellman, 1959).
Biological Systems and ATP
The derivative has been used in the study of ATP-requiring biological systems. A specific application was the photolysis of caged ATP for structural and kinetic studies of biological systems (Mccray et al., 1980).
Electrowinning in Zinc Electrolyte
Research on the influence of malonic acid and triethyl-benzylammonium chloride on Zn electrowinning in zinc electrolyte included studies on the effects of additives like malonic acid, providing insights into industrial metal processing techniques (Zhang, Lafront, Ghali, & Houlachi, 2009).
Properties
IUPAC Name |
2-[(2-nitrophenyl)methylidene]propanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-9(13)7(10(14)15)5-6-3-1-2-4-8(6)11(16)17/h1-5H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSYAXUKPDKHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544726 | |
Record name | [(2-Nitrophenyl)methylidene]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103582-31-6 | |
Record name | [(2-Nitrophenyl)methylidene]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.